1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid
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Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C19H27NO4 and a molecular weight of 333.42 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a tert-butyl group attached to a cyclohexane ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds . The process may also involve the use of tert-butyl groups to protect the carboxylic acid functionality during the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid: This compound has a similar structure but with a dimethoxycyclobutane ring instead of a cyclohexane ring.
1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid: This compound features difluorocyclohexane instead of tert-butylcyclohexane.
Uniqueness
1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it particularly useful in the design of selective enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C19H27NO4 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-tert-butyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)15-9-11-19(12-10-15,16(21)22)20-17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
NMJQFHXZGTVYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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